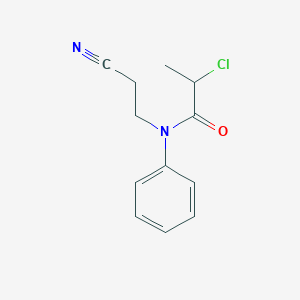

2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide” likely belongs to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R’ is an organyl group .

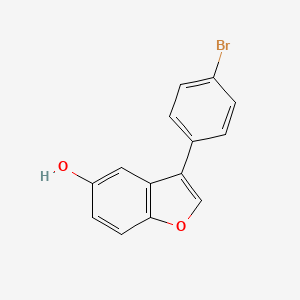

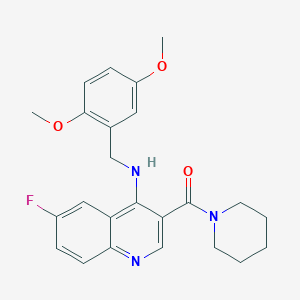

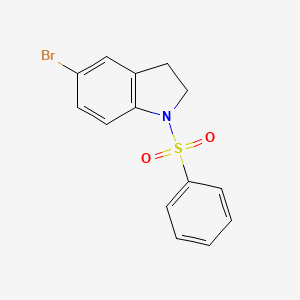

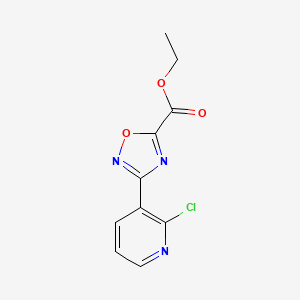

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide” would likely consist of a phenyl group attached to a propanamide backbone, with a cyanoethyl group and a chlorine atom also attached to the backbone .Chemical Reactions Analysis

As an amide, “2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide” would likely undergo reactions typical of this class of compounds. These might include hydrolysis under acidic or basic conditions, reactions with Grignard or organolithium reagents, and others .Applications De Recherche Scientifique

Synthesis and Material Science

Synthesis and Structural Analysis : Compounds similar to 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide have been synthesized and characterized through various analytical techniques, such as X-ray diffraction, IR, NMR, and UV-Vis spectra. These studies often focus on understanding the molecular structure, vibrational frequencies, chemical shifts, and electronic properties, which are crucial for designing materials with desired physical and chemical properties (S. Demir et al., 2016).

Polymer Science : Research has been conducted on the synthesis of polyamides and polyimides using similar compounds, demonstrating their utility in creating materials with high thermal stability, solubility in polar solvents, and potential for use in advanced technological applications. These materials are valuable for their mechanical properties and chemical resistance, making them suitable for various industrial applications (Chin‐Ping Yang & Jiun-Hung Lin, 1995).

Organic Chemistry and Catalysis

- Organic Synthesis : The reactivity of compounds closely related to 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide has been explored in the context of organic synthesis, where they serve as intermediates in the preparation of complex molecules. These studies often investigate novel synthetic routes, reaction mechanisms, and the development of catalysts that can improve reaction efficiency and selectivity (Karel Vervisch et al., 2010).

Environmental Science and Toxicology

- Toxicology and Environmental Impact : Some studies have examined the environmental impact and toxicity of chloro-containing compounds, including their accumulation in ecosystems and potential toxicity to plants. These investigations help understand the ecological consequences of using such chemicals and guide the development of safer alternatives (N. Song et al., 2007).

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide is Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction .

Mode of Action

2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide acts as a potent and selective inhibitor of PKC . It binds to a site on the enzyme that is different from the ATP binding site, acting as a noncompetitive inhibitor .

Biochemical Pathways

PKC regulates various cellular activities in response to stimuli . By inhibiting PKC, 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide can affect these pathways and their downstream effects .

Result of Action

2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide has been shown to be effective against some viruses and tumor cells . It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus .

Propriétés

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-10(13)12(16)15(9-5-8-14)11-6-3-2-4-7-11/h2-4,6-7,10H,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNHVRZRJLTKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CCC#N)C1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)

![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)